Ethyl bromodifluoroacetate (CAS 667-27-6) is a commercially available, liquid fluorinated building block primarily utilized for introducing difluoromethylene (-CF2-) and difluoroacetate (-CF2CO2Et) moieties into organic frameworks [1]. With a boiling point of 112 °C and a density of 1.583 g/mL, it serves as a critical precursor in Reformatsky reactions, transition-metal-catalyzed cross-couplings, and radical-mediated difluoroalkylations [2]. Its procurement value is driven by its strong balance of carbon-halogen bond reactivity and bulk storage stability, making it a highly practical reagent for late-stage functionalization in pharmaceutical and agrochemical manufacturing workflows where handling highly unstable or unreactive analogs is commercially unviable[3].
Substituting ethyl bromodifluoroacetate with its chloro- or iodo- analogs fundamentally alters reaction kinetics, process yield, and manufacturing scalability [1]. While ethyl chlorodifluoroacetate is less expensive, the higher bond dissociation energy of its C-Cl bond severely limits its reactivity in single-electron transfer (SET) and metal-insertion pathways, consistently leading to unacceptably low yields or requiring harsh, degradation-inducing conditions [2]. Conversely, ethyl iododifluoroacetate exhibits higher raw reactivity but suffers from poor chemical stability (light and thermal sensitivity) and significantly higher procurement costs, complicating bulk storage and large-scale handling [3]. Consequently, the bromo-variant is specifically positioned to deliver reproducible, high-yield difluoroalkylation under mild conditions without the handling liabilities of the iodo-analog or the kinetic dead-ends of the chloro-analog.
In visible-light-driven carbodifluoroalkylation of alkenes, the choice of halogen directly dictates the efficiency of radical generation. Studies utilizing iridium photocatalysts demonstrate that ethyl bromodifluoroacetate readily undergoes single-electron reduction to form the requisite difluoroalkyl radical, delivering target products in high yields under mild, room-temperature conditions[1]. In direct comparison, substituting with ethyl chlorodifluoroacetate results in significantly diminished reactivity, yielding only trace to low amounts of the desired product under identical conditions due to the unfavorable reduction potential of the C-Cl bond [1].
| Evidence Dimension | Product yield in visible-light carbodifluoroalkylation |
| Target Compound Data | High conversion and good isolated yields for primary target products |
| Comparator Or Baseline | Ethyl chlorodifluoroacetate (Low yield / trace conversion) |
| Quantified Difference | Substantial yield reduction and process failure when switching from bromo- to chloro- precursor |
| Conditions | Ir(ppy)3 photocatalyst, KHCO3, DMSO, room temperature, 40 W blue LEDs, 24 h |
Buyers scaling photocatalytic or radical-based difluoroalkylations must procure the bromo-variant to ensure viable process yields, as the chloro-analog fails to activate efficiently under standard SET conditions.
For the enantioselective synthesis of α,α-difluoro-β-lactams and related pharmaceutical intermediates, the Reformatsky reaction requires a reactive yet stable precursor. While ethyl iododifluoroacetate provides high yields, its poor chemical stability (sensitivity to light and thermal degradation) and high cost severely impair its utility in scalable manufacturing [1]. Ethyl bromodifluoroacetate circumvents these liabilities, offering robust inherent chemical stability while still achieving up to 74% yield and >99% enantiomeric excess (ee) when activated by diethylzinc in the presence of chiral amino alcohol ligands [1]. Furthermore, optimized one-pot protocols using the bromo-reagent eliminate the need for pre-activation with zinc dust, streamlining the operational workflow compared to older iodinated methods [2].
| Evidence Dimension | Reagent stability and enantioselective yield |
| Target Compound Data | Up to 74% yield, >99% ee, with high operational bench stability |
| Comparator Or Baseline | Ethyl iododifluoroacetate (High yield but poor chemical stability and higher procurement cost) |
| Quantified Difference | Equivalent stereocontrol (>99% ee) achieved without the degradation risks and cost penalties of the iodo-reagent |
| Conditions | Substoichiometric chiral ligand, Et2Zn, CH2Cl2, 0 °C to ambient temperature |
Procurement teams can achieve premium enantiomeric purity in active pharmaceutical ingredient (API) synthesis while mitigating the storage, handling, and cost issues associated with iodinated precursors.
Unlike simple alkyl halides or basic difluorocarbene sources (e.g., sodium chlorodifluoroacetate), ethyl bromodifluoroacetate offers a highly valuable 'triple mode' of alkylation dependent strictly on the selected base and nucleophile [1]. In the presence of lithium hydroxide, it facilitates direct difluoromethylation of anilines; switching the base to cesium carbonate directs the reaction toward O-difluoromethylation of phenols, while highly nucleophilic thiophenols undergo S-(ethoxycarbonyl)difluoromethylation (retaining the intact ester group) [1]. This base-controlled divergence allows a single procured raw material to serve multiple distinct synthetic pathways.
| Evidence Dimension | Reaction pathway divergence |
| Target Compound Data | Access to N-, O-, and S- functionalized products from a single reagent |
| Comparator Or Baseline | Standard difluorocarbene precursors (Limited to specific nucleophilic trapping, often losing the ester moiety) |
| Quantified Difference | Three distinct functionalization modes accessible simply by altering the inorganic base |
| Conditions | Varying bases (LiOH, Cs2CO3, DMAP) with N, O, or S nucleophiles |
Procuring a single, multi-modal reagent reduces inventory complexity and provides synthetic chemists with versatile late-stage functionalization options without needing to source separate reagents for N-, O-, and S- alkylation.
Ethyl bromodifluoroacetate is the reagent of choice for introducing difluoroalkyl groups into complex heterocycles and APIs. Its compatibility with copper-catalyzed and photocatalytic radical pathways allows for regioselective C-H functionalization of indoles, pyrroles, and coumarins under mild conditions, avoiding the harsh environments and low yields associated with chloro-analogs [1].
In the development of next-generation antibiotics and cholesterol-lowering drugs, incorporating a -CF2- group into the β-lactam ring enhances structural strain and biological activity. Ethyl bromodifluoroacetate is prioritized over the iodo-analog for imino-Reformatsky reactions due to its superior bench stability, enabling scalable, highly enantioselective (>99% ee) production of α,α-difluoro-β-lactams without excessive reagent degradation costs [2].
For contract research organizations (CROs) and library synthesis facilities, the ability to generate diverse fluorinated motifs from a single building block is highly cost-effective. Ethyl bromodifluoroacetate is highly suited for this workflow, allowing chemists to switch between N-difluoromethylation, O-difluoromethylation, and S-carboethoxydifluoromethylation simply by modifying the inorganic base (e.g., LiOH vs. Cs2CO3) [3].
Flammable;Corrosive